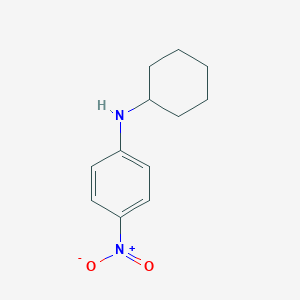

N-cyclohexyl-4-nitroaniline

Overview

Description

Synthesis Analysis

The synthesis of N-cyclohexyl-4-nitroaniline and related compounds involves various strategies, including the conjugate addition of phenyllithium to linear ω-nitro-α,β,ψ,ω-unsaturated esters followed by intramolecular nitro-Michael cyclization, which yields nitrogen-functionalized cyclohexanes with contiguous chiral centers applicable to the total synthesis of α-, β-, and γ-lycoranes (Yasuhara et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound has been determined through spectroscopic methods and X-ray diffraction analysis, revealing its crystallization in the monoclinic space group P21/n with specific cell parameters. This analysis provides insight into the arrangement of molecules and the stabilization of the crystal packing through N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nitrosation processes and cycloaddition reactions. For instance, the nitrosation of N,N-dialkyl aromatic amines using N-cyclopropyl-N-alkylanilines as probes produces N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group, indicating a mechanism involving the formation of an amine radical cation followed by rapid ring opening (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and crystalline structure, can be inferred from its molecular structure and synthesis pathways. The specific arrangement of atoms and the presence of functional groups significantly influence its physical characteristics, making it suitable for various applications in material science and organic chemistry.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with different chemical agents and participation in cycloaddition reactions, highlight its utility in synthetic chemistry. For example, its use in the synthesis of nitrogen-functionalized cyclohexanes showcases its versatility in facilitating the formation of complex molecules with multiple chiral centers, further emphasizing its importance in the development of new synthetic methodologies (Yasuhara et al., 2004).

Scientific Research Applications

Photodegradation in Wastewater Treatment : Spacek et al. (1995) explored the oxidative destruction of compounds like 4-nitroaniline in wastewater using photo-Fenton reaction and TiO2/UV-A, highlighting its relevance in environmental cleanup processes (Spacek, Bauer, & Heisler, 1995).

Solvatochromism Studies : Research by Cattana et al. (1992) on solvatochromism in o-nitroaniline and its derivatives, including studies in solvent mixtures, contributes to our understanding of inter- and intramolecular hydrogen bonds in such compounds (Cattana, Silber, & Anunziata, 1992).

SNAr Reactivity and Hydrogen-Bonding : Imoto et al. (2011) investigated the S(N)Ar reactivity of nitroanilines with hydroxide ion in aqueous media, focusing on hydrogen-bonding interactions, which has implications in chemical synthesis (Imoto et al., 2011).

Catalysis in Organic Synthesis : Mahmudov et al. (2010) synthesized a new copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, demonstrating its catalytic activity in oxidation reactions, which is key for organic synthesis and industrial processes (Mahmudov et al., 2010).

Wastewater Treatment via Catalytic Reduction : Zhao et al. (2019) developed an Artemia cyst shell–TiO2–MoS2 composite for the reduction of nitro compounds in wastewater, underlining the application of nitroanilines in environmental remediation (Zhao et al., 2019).

Biological Evaluation in Medicinal Chemistry : Johnston et al. (1975) evaluated major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, contributing to the field of medicinal chemistry and cancer research (Johnston, Mccaleb, & Montgomery, 1975).

Nitroaniline Degradation and Nitrogen Removal in Wastewater : Mei et al. (2020) enhanced wastewater treatment with a membrane-aerated biofilm reactor, focusing on nitroaniline degradation and nitrogen removal, critical for environmental protection (Mei et al., 2020).

Silver Nanoparticles in Catalytic Reduction : Farooqi et al. (2019) investigated the use of silver nanoparticles for catalytic reduction of 4-nitroaniline, which has implications in nanotechnology and environmental science (Farooqi et al., 2019).

Copper Ferrite Nanoparticles in Aqueous Medium : Naghash-Hamed et al. (2022) studied the reduction of nitroanilines using synthesized copper ferrite nanoparticles, contributing to the field of nanocatalysis (Naghash-Hamed, Arsalani, & Mousavi, 2022).

Mechanism of Action

Target of Action

N-cyclohexyl-4-nitroaniline is a type of organic compound that belongs to the class of nitroanilines It’s known that nitroanilines generally interact with various biological targets due to their basic nitrogen groups .

Mode of Action

Nitroanilines, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Biochemical Pathways

Nitroanilines are known to participate in various biochemical reactions, including reductive transformations .

Pharmacokinetics

The compound’s molecular weight (22027) and physical form (powder) suggest that it may have certain bioavailability characteristics .

Result of Action

The reductive transformations of nitroanilines can lead to various products, indicating that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of nitrocellulose was found to increase with the addition of N-methyl-4-nitroaniline, a related compound . This suggests that the action of this compound might also be influenced by temperature and other environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclohexyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396698 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13663-59-7 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

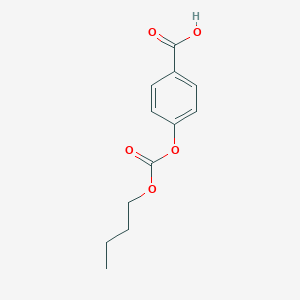

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

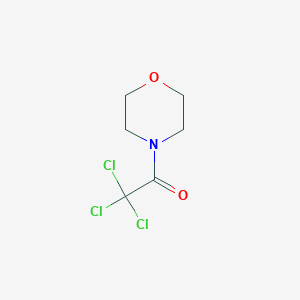

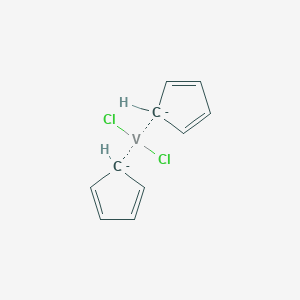

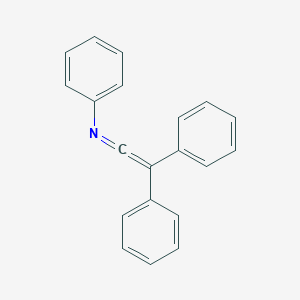

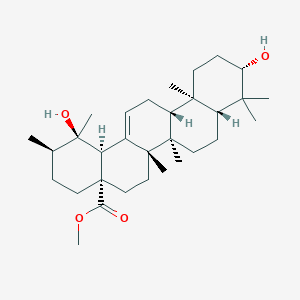

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)